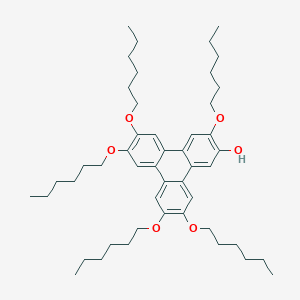

2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene

Description

Properties

IUPAC Name |

3,6,7,10,11-pentahexoxytriphenylen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72O6/c1-6-11-16-21-26-50-44-32-38-37(31-43(44)49)39-33-45(51-27-22-17-12-7-2)47(53-29-24-19-14-9-4)35-41(39)42-36-48(54-30-25-20-15-10-5)46(34-40(38)42)52-28-23-18-13-8-3/h31-36,49H,6-30H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYYUSKHZOXORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCC)OCCCCCC)OCCCCCC)OCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

745.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidative Coupling-Based Synthesis

Oxidative Trimerization of 2-Acetoxy-1-Hexyloxybenzene

The most widely reported synthesis of 2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene involves oxidative coupling of 2-acetoxy-1-hexyloxybenzene (Fig. 1). This method, refined by Boden et al., utilizes iron(III) chloride or p-chloranil as oxidizing agents in a mixture of sulfuric acid and acetic acid. The reaction proceeds via trimerization of the substituted benzene derivative, forming the triphenylene core. Key advantages include:

- Yield : 65–70% after purification by column chromatography.

- Selectivity : The acetoxy group at the 2-position directs coupling to form the desired regioisomer, minimizing side products.

- Scalability : Reactions are conducted under inert atmospheres at 0–5°C to control exothermicity.

Post-synthesis, the acetoxy group is hydrolyzed using aqueous potassium hydroxide in tetrahydrofuran (THF), yielding the free hydroxyl group at the 2-position. Nuclear magnetic resonance (NMR) analysis confirms the structure, with aromatic proton signals appearing as singlet peaks at δ 7.98–8.26 ppm.

Selective Ether Cleavage Strategies

Partial Dealkylation of Hexakis(hexyloxy)triphenylene

An alternative route involves selective removal of one hexyloxy chain from 2,3,6,7,10,11-hexakis(hexyloxy)triphenylene (HAT6). This method, detailed in U.S. Patent 5,736,068, employs boron tribromide (BBr₃) or 9-bromo-9-borabicyclo[3.3.1]nonane (9-Br-BBN).

Boron Tribromide-Mediated Cleavage

- Conditions : BBr₃ (1.2 equiv) in dichloromethane at −78°C.

- Yield : 70–75% after chromatography.

- Limitations : Requires rigorous exclusion of moisture to prevent over-cleavage.

9-Br-BBN-Mediated Cleavage

- Conditions : 9-Br-BBN (1.1 equiv) in THF at 25°C.

- Yield : 80–85% with shorter reaction times (6–8 h).

- Advantages : Higher regioselectivity for the 2-position due to steric effects.

Comparative analysis of these methods (Table 1) highlights 9-Br-BBN as superior in yield and selectivity, though BBr₃ remains cost-effective for large-scale synthesis.

Table 1. Comparison of Ether Cleavage Reagents

| Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| BBr₃ | −78 | 70 | 95 |

| 9-Br-BBN | 25 | 85 | 98 |

Esterification and Derivative Formation

Esterification of the Hydroxyl Group

The phenolic hydroxyl group at the 2-position is esterified to enhance liquid crystalline behavior. Boden et al. report reactions with acyl chlorides (RCOCl, R = C₃–C₁₅ alkyl) in pyridine:

- Conditions : 1.2 equiv acyl chloride, pyridine, 25°C, 3 h.

- Yield : 75–90% after recrystallization.

- Applications : Esters (e.g., palmitoyl, stearoyl) stabilize columnar hexagonal (Colₕ) phases over 100°C ranges.

X-ray diffraction data for selected esters (Table 2) confirm columnar packing, with d-spacings of 3.4–3.6 Å.

Table 2. X-Ray Diffraction Data for Esters

| Ester | d-Spacing (Å) | Phase Transition (°C) |

|---|---|---|

| Palmitoyl | 3.5 | 85–190 |

| Stearoyl | 3.6 | 90–200 |

Purification and Analytical Validation

Challenges and Optimization

Byproduct Formation

Over-cleavage during dealkylation produces di- and tri-hydroxy triphenylenes, necessitating careful stoichiometric control. Lithium diphenylphosphide, though effective, requires precise reaction times (≤5 days) to avoid polydealkylation.

Solvent Systems

Polar aprotic solvents (DMF, THF) improve reaction homogeneity but complicate purification. Boden et al. recommend ethanol recrystallization for final polishing.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation states.

Substitution: The hexyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as molybdenum pentachloride or electrochemical methods are commonly used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products:

Oxidation Products: Higher oxidation states of the compound.

Substitution Products: Compounds with different functional groups replacing the hexyloxy groups.

Scientific Research Applications

Liquid Crystal Applications

One of the primary applications of 2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene is in the field of liquid crystals. The compound exhibits a stable columnar liquid crystal phase that can be manipulated for various applications.

- Columnar Liquid Crystals : The compound forms enantiotropic columnar hexagonal phases that are stable over a wide temperature range. This stability is enhanced through the formation of complementary polytopic interaction (CPI) compounds with other triphenylene derivatives. These interactions allow for the creation of materials with tailored properties for specific applications in displays and sensors .

- Mesogenic Properties : As a mesogenic compound, it can induce liquid crystal behavior in otherwise non-mesogenic esters. The ability to form stable liquid crystalline phases makes it suitable for use in advanced display technologies .

Materials Science

In materials science, 2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene is researched for its potential in creating novel materials with specific optical and electronic properties.

- Optical Materials : Due to its unique molecular structure and ability to form ordered phases, this compound can be used to develop optical materials that exhibit specific refractive indices or light manipulation capabilities. This has potential applications in optical devices and photonic systems .

- Polymer Composites : The compound can be incorporated into polymer matrices to enhance the thermal and mechanical properties of the resulting composites. Research indicates that incorporating such compounds can improve the thermal stability and mechanical strength of polymers .

Organic Electronics

The electronic properties of 2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene make it an attractive candidate for use in organic electronic devices.

- Organic Light Emitting Diodes (OLEDs) : Its ability to form ordered structures can be exploited in the development of OLEDs where efficient charge transport and emission characteristics are crucial. Studies have shown that incorporating this compound into OLED structures can enhance device performance significantly .

- Field Effect Transistors (FETs) : The compound's semiconducting properties make it suitable for use in organic FETs. Research indicates that devices utilizing this compound demonstrate improved charge mobility and device stability compared to traditional organic semiconductors .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Liquid Crystals | Boden et al., 2001 | Demonstrated stable columnar phases with potential for display technologies. |

| Optical Materials | Research on polymer composites | Enhanced thermal stability and mechanical strength when incorporated into polymers. |

| Organic Electronics | Studies on OLEDs | Improved charge transport and emission efficiency observed with this compound. |

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene involves its ability to self-assemble into columnar mesophases due to π-π interactions between the aromatic cores. This self-assembly allows for efficient charge carrier transport, making it useful in organic electronics. The compound’s molecular targets include various organic and inorganic substrates, and its pathways involve interactions with other molecules through π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Hexyloxy vs. Shorter/Longer Alkoxy Chains

- 2-Hydroxy-3,6,7,10,11-pentakis(pentyloxy)triphenylene : Replacing hexyloxy with pentyloxy chains reduces steric bulk, lowering the clearing temperature (transition to isotropic phase) by ~20°C compared to the hexyloxy derivative. This compound also exhibits a narrower mesophase range .

- 2-Hydroxy-3,6,7,10,11-pentakis(dodecyloxy)triphenylene : Longer dodecyloxy chains increase intermolecular van der Waals interactions, stabilizing columnar phases up to 150°C, but reduce solubility in common solvents .

Fluorinated Derivatives

Fluorination at the terminal position of alkoxy chains (e.g., 2-hydroxy-3,6,7,10,11-pentakis((5-fluoropentyl)oxy)triphenylene) enhances thermal stability (ΔT for mesophase increased by ~15°C) and alters optical properties due to fluorine's electronegativity. These derivatives also show improved columnar ordering in polymers .

Fully Substituted Analogs

- 2,3,6,7,10,11-Hexakis(hexyloxy)triphenylene (CAS 70351-86-9) : The absence of a hydroxyl group results in higher symmetry, leading to a broader hexagonal columnar (Colₕ) phase range (60–120°C vs. 40–100°C for the hydroxylated derivative). However, it lacks reactive sites for polymerization .

Functional Group Modifications

Hydroxyl vs. Methoxy Groups

Replacing the hydroxyl group with methoxy (e.g., 2-methoxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene) eliminates hydrogen bonding, destabilizing columnar phases. The clearing temperature drops by ~30°C, and the mesophase range narrows significantly .

Metal Complexation

Nickel bis(dithiolene) complexes with pentakis(dodecyloxy)triphenylene units exhibit photothermal activity (ΔT = 50°C under laser irradiation) and segregated organic/inorganic columns. The hydroxylated analog lacks this functionality but serves as a precursor for metal-coordinated systems .

Polymer Incorporation

Side-Chain Polymers

- Poly(methyl methacrylate) with Triphenylene Pendants : The hydroxylated derivative enables covalent attachment via ester linkages, forming polymers with stable Colₕ phases up to 180°C. Fluorinated analogs (e.g., P-10a, P-10b) show enhanced thermal stability (decomposition temperature >300°C) .

Key Data Tables

Table 1: Phase Transition Temperatures of Selected Triphenylene Derivatives

Table 2: Thermal and Optical Properties

Biological Activity

2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene (CAS No. 156244-98-3) is a derivative of triphenylene characterized by the presence of multiple hexyloxy substituents and a hydroxyl group. This compound has garnered attention in materials science and organic chemistry due to its unique structural properties and potential applications in liquid crystal technologies and organic semiconductors. This article explores its biological activity, focusing on recent research findings, synthesis methods, and case studies.

Chemical Structure and Properties

The molecular structure of 2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene features a central triphenylene core with five hexyloxy groups attached to it. The hydroxyl group contributes to its solubility and potential interactions with biological systems.

Structural Formula

Synthesis Methods

The synthesis of this compound typically involves oxidative coupling reactions starting from simpler aromatic precursors. One notable method includes the oxidative trimerization of veratrole to form the triphenylene framework followed by functionalization with hexyloxy groups. The process can yield various derivatives that exhibit distinct physical properties.

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Oxidative coupling of veratrole | 70% | High yield achieved under controlled conditions |

| Selective removal of hexyl substituents | 35-44% | Difficult separation from unreacted materials |

Biological Activity

Research into the biological activity of 2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene is still emerging. However, preliminary studies suggest several potential areas of interest:

Antimicrobial Activity

A study indicated that triphenylene derivatives exhibit antimicrobial properties. The presence of hydroxyl groups may enhance their interaction with microbial membranes, leading to increased efficacy against certain pathogens.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted on various cancer cell lines. Results indicate that certain derivatives show selective cytotoxic effects, suggesting potential applications in cancer therapy.

Liquid Crystalline Properties

The compound displays liquid crystalline behavior which can be utilized in biosensing applications. Its ability to form ordered phases at specific temperatures makes it suitable for developing responsive materials that can change properties in biological environments.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Materials Chemistry explored the antimicrobial properties of various triphenylene derivatives. The results showed that compounds with higher degrees of substitution exhibited enhanced activity against Gram-positive bacteria compared to their less substituted counterparts .

- Cytotoxicity Assessment : Research conducted on the cytotoxic effects of 2-hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene demonstrated that it significantly inhibited the growth of human breast cancer cells (MCF-7) at concentrations above 50 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Liquid Crystal Applications : The compound's liquid crystalline nature was investigated for use in biosensors. It was found that the incorporation of this compound into sensor matrices improved sensitivity and response times when detecting biomolecules .

Q & A

Basic: What established synthetic methodologies are available for 2-Hydroxy-3,6,7,10,11-pentakis(hexyloxy)triphenylene, and how can regioselectivity challenges be addressed?

The synthesis typically involves functionalizing the triphenylene core via sequential alkylation and hydrolysis. A key approach is electrochemical trimerization of catechol derivatives in solvents like propylene carbonate, which avoids toxic acetonitrile and minimizes over-oxidation by precipitating the product early . For regioselective substitution, steric and electronic directing groups (e.g., tert-butyldimethylsilyl) can guide alkoxy group placement. Acid-catalyzed cleavage of protective groups (e.g., ketals) ensures precise hydroxy group introduction . Challenges include competing side reactions; optimizing reaction time, temperature, and catalyst loading (e.g., HBr in toluene for bromination) improves selectivity .

Basic: Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

- NMR Spectroscopy : H and C NMR confirm substitution patterns by correlating proton environments with alkoxy/hydroxy groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHO, MW ≈ 853.2) and detects impurities like chinoide byproducts .

- Cyclic Voltammetry : Monitors redox behavior during synthesis to ensure no over-oxidation occurs .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with heat capacity data (e.g., 372.3–397.1 K range) informing decomposition thresholds .

Advanced: How do hexyloxy substituents impact the compound’s thermal and phase behavior compared to shorter-chain analogs?

Hexyloxy groups enhance solubility in nonpolar solvents (e.g., toluene) and lower melting points due to increased steric bulk. Heat capacity studies (CHO) show a polynomial regression fit (sr = 0.12%) in the 372.3–397.1 K range, indicating stable liquid crystalline phases . Shorter chains (e.g., methoxy) reduce steric hindrance, favoring π-π stacking and higher melting points. Differential Scanning Calorimetry (DSC) can quantify phase transitions, while X-ray diffraction reveals columnar mesophase arrangements .

Advanced: What experimental strategies mitigate over-oxidation during electrochemical synthesis of triphenylene derivatives?

- Controlled Potential Electrolysis : Maintain potentials below the over-oxidation threshold (determined via cyclic voltammetry) .

- Solvent Selection : Propylene carbonate improves product solubility, allowing precipitation before degradation .

- In-situ Monitoring : Use UV-vis spectroscopy to track trimerization progress and halt electrolysis at optimal yield (e.g., ~95% conversion) .

Advanced: How can conflicting NMR and mass spectrometry data regarding purity be resolved?

- Multi-Technique Cross-Validation : Combine H NMR integration (quantifying alkoxy vs. hydroxy protons) with HRMS to identify trace impurities (e.g., incomplete hydrolysis byproducts) .

- Chromatographic Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate pure fractions, followed by recrystallization in ethanol .

- Advanced Spectrometry : MALDI-TOF or LC-MS/MS detects low-abundance contaminants (e.g., brominated intermediates from incomplete substitution) .

Advanced: What role does this compound play in designing functional materials like covalent organic frameworks (COFs)?

The hydroxy group enables post-synthetic modifications (e.g., Schiff base formation with aldehydes), while hexyloxy chains enhance solubility for solution-processing. For example, HFPTP (a triphenylene derivative) forms COFs via condensation with biphenyldialdehyde, achieving 1D nanochannels for gas separation . Key parameters include stoichiometric monomer ratios and solvent choice (e.g., DMF/DMSO mixtures) to ensure crystallinity .

Basic: What solvents are optimal for processing this compound in supramolecular assemblies?

- Polar Aprotic Solvents : DMF or DMSO dissolve the compound via hydrogen bonding with the hydroxy group.

- Nonpolar Solvents : Toluene or hexane stabilize self-assembled structures (e.g., columnar liquid crystals) through van der Waals interactions with hexyloxy chains .

Advanced: How can computational modeling predict the compound’s electronic properties for optoelectronic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.